molecular formula C14H10N2O4 B2409141 5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,12,14-hexaen-10-one CAS No. 865660-44-2

5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,12,14-hexaen-10-one

Cat. No.: B2409141
CAS No.: 865660-44-2
M. Wt: 270.244
InChI Key: CXOGSWRXPJHJQW-UHFFFAOYSA-N
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Description

5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,12,14-hexaen-10-one: is a complex chemical compound known for its unique structure and diverse applications in scientific research. This compound is characterized by the presence of a nitro group and a benzoxazocin ring system, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

7-nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c17-14-9-4-3-6-12(16(18)19)10(9)8-20-13-7-2-1-5-11(13)15-14/h1-7H,8H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOGSWRXPJHJQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)NC3=CC=CC=C3O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320042
Record name 7-nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824456
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

865660-44-2
Record name 7-nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,12,14-hexaen-10-one typically involves multi-step organic reactions. One common method includes the nitration of a precursor benzoxazocin compound, followed by cyclization and oxidation steps. The reaction conditions often require the use of strong acids, such as sulfuric acid, and oxidizing agents like potassium permanganate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,12,14-hexaen-10-one can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoxazocin compounds.

Scientific Research Applications

Chemistry: 5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,12,14-hexaen-10-one is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.

Medicine: Research into the medicinal properties of this compound has shown potential for developing new therapeutic agents, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,12,14-hexaen-10-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular oxidative states and signaling pathways. Additionally, the benzoxazocin ring system can interact with hydrophobic pockets in proteins, modulating their activity and function.

Comparison with Similar Compounds

    6,12-Dihydrobenzo[c][1,6]benzoxazocin-11-one: Lacks the nitro group, resulting in different reactivity and applications.

    7-Amino-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one: The amino derivative of the compound, with distinct chemical and biological properties.

    7-Nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-ol: Contains a hydroxyl group, altering its solubility and reactivity.

Uniqueness: The presence of the nitro group in 5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,12,14-hexaen-10-one imparts unique redox properties and reactivity, distinguishing it from its analogs. This makes it particularly valuable in studies involving oxidative stress and redox biology.

Biological Activity

5-Nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,12,14-hexaen-10-one is a complex nitro-containing compound that has garnered interest for its potential biological activities. Nitro compounds are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on various studies and findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H12N2O4\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}_4

This molecular formula indicates the presence of nitro groups, which are often crucial for biological activity due to their ability to undergo reduction in biological systems.

Biological Activity Overview

Research indicates that nitro compounds exhibit a wide range of biological activities:

  • Antimicrobial Activity : Nitro-containing molecules are frequently used as antimicrobial agents. They exert their effects through mechanisms such as the production of reactive intermediates that bind to DNA, leading to cell death. For example, metronidazole, a well-known nitro compound, is effective against various bacterial infections and protozoal diseases .
  • Antitumor Activity : Some studies have shown that nitro compounds can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells and interference with cellular signaling pathways .
  • Anti-inflammatory Effects : Nitro compounds have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines .

Research Findings and Case Studies

A review of literature reveals several studies that highlight the biological activities of 5-nitro derivatives:

  • Antibacterial Studies : In one study, various 5-nitro derivatives were synthesized and tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 15.6 to 62.5 μg/mL .
  • Antifungal Activity : Another study focused on the antifungal properties of nitro compounds against Candida albicans. The findings demonstrated that certain nitro derivatives exhibited potent antifungal activity with MIC values comparable to standard antifungal agents .

Data Table: Summary of Biological Activities

Activity TypePathogen/Cell TypeMinimum Inhibitory Concentration (MIC)Reference
AntibacterialStaphylococcus aureus15.6 - 62.5 μg/mL
AntifungalCandida albicansComparable to standard antifungals
AntitumorVarious cancer cell linesVaries by compound
Anti-inflammatoryIn vitro modelsSignificant reduction in cytokines

The mechanism by which nitro compounds exert their biological effects often involves metabolic activation. Upon reduction within microbial cells or tumor tissues, these compounds generate reactive intermediates that can damage cellular components such as DNA and proteins. This leads to the disruption of vital cellular functions and ultimately results in cell death.

Q & A

Q. What are the key steps for synthesizing 5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,12,14-hexaen-10-one, and how can its purity be ensured?

Answer:

  • Synthesis Protocol : The compound is typically synthesized via multi-step cyclization reactions. For example, nitro-functionalized tricyclic frameworks (e.g., similar to and ) often involve condensation of heterocyclic precursors under acidic or catalytic conditions. Key steps include:
    • Formation of the tricyclic backbone using a [4+2] cycloaddition or ring-closing metathesis.
    • Nitration at the 5-position using nitric acid/sulfuric acid mixtures.
    • Final purification via recrystallization or column chromatography .
  • Purity Assurance : Use HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards (e.g., pharmaceutical-grade protocols in ). Confirm purity >98% via elemental analysis (C, H, N) .

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?

Answer:

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm proton environments and carbon connectivity (e.g., nitro group resonance at δ ~8.5 ppm in ¹H NMR) .
    • IR : Detect characteristic nitro (N-O) stretches at ~1520 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .
  • Crystallography : Single-crystal X-ray diffraction (as in ) resolves bond angles, stereochemistry, and supramolecular packing. Data refinement with SHELX software ensures accuracy (R-factor < 0.05) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Answer:

  • Quantum Chemistry : Use density functional theory (DFT) to model transition states and intermediates (e.g., B3LYP/6-31G* basis set). This predicts energy barriers for nitro-group insertion and ring closure .
  • Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways. Combine with experimental feedback loops (e.g., ICReDD’s approach in ) to narrow optimal conditions (solvent, temperature) .
  • Example : A 2024 study () used DFT to resolve steric clashes during tricyclic ring formation, reducing side-product formation by 40%.

Q. How should researchers resolve contradictions in bioactivity data across studies?

Answer:

  • Methodological Harmonization :
    • Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds ().
    • Dose-Response Curves : Compare EC₅₀ values under standardized pH and temperature conditions .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent polarity in bioassays) causing discrepancies .

Q. What strategies validate the compound’s stability under varying environmental conditions?

Answer:

  • Accelerated Stability Testing :
    • Thermal Stability : Heat at 40–60°C for 4 weeks; monitor degradation via TLC or LC-MS ().
    • Photostability : Expose to UV light (ICH Q1B guidelines); quantify nitro-group reduction products .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life. For example, a 2025 study () reported t₉₀ (time to 10% degradation) of 18 months at 25°C.

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final cyclization step?

Answer:

  • Catalyst Screening : Test Pd(II)/Cu(I) systems for nitro-group compatibility ().
  • Solvent Optimization : High-polarity solvents (DMF, DMSO) improve cyclization efficiency but may require lower temperatures (−20°C to 0°C) to suppress side reactions .
  • Case Study : A 2011 protocol () achieved 72% yield using DMF at −10°C with Pd(OAc)₂ catalysis.

Q. What advanced techniques characterize the compound’s supramolecular interactions?

Answer:

  • Hirshfeld Surface Analysis : Maps intermolecular contacts (e.g., C–H···O hydrogen bonds) from X-ray data ().
  • DFT-D3 Corrections : Quantify dispersion forces in crystal packing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.